![molecular formula C13H9F3N2O2S B2703096 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide CAS No. 2375274-30-7](/img/structure/B2703096.png)
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide
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Description
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide, also known as BTD, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzothiadiazole derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Photophysical and Electroluminescent Properties
Research on benzothiadiazole derivatives, such as 1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide, explores their utility in advanced materials science, particularly in creating efficient electroluminescent devices. A study highlighted the development of a three-armed star-shaped single-polymer system with benzothiadiazole units, showcasing its potential in achieving saturated white emission and amplified spontaneous emission, which are crucial for high-efficiency electroluminescent devices and optical amplifiers (Liu et al., 2016).
Synthesis and Chemical Reactions
Another significant application is in synthetic chemistry, where derivatives of benzothiadiazole are prepared through various synthetic routes for potential use in drug discovery and material science. For instance, a method for the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles has been demonstrated, highlighting the versatility of benzothiadiazole derivatives in constructing complex molecules with potential pharmacological activities (Ge et al., 2007).
Biological and Antitumor Properties
Benzothiadiazole derivatives have been explored for their biological properties, especially in antitumor applications. A study synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles and evaluated their cytotoxic activities in vitro, revealing potent antitumor properties against certain human cancer cell lines (Hutchinson et al., 2001).
Sensing and Fluorescence
Benzothiadiazole-based compounds have also found applications in chemical sensing and fluorescence. For example, a benzothiazole-based aggregation-induced emission luminogen was designed and synthesized for highly sensitive physiological pH sensing, demonstrating its utility in detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-6-7-12-11(8-9)17-21(19,20)18(12)10-4-2-1-3-5-10/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBGKQJWQCYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide |
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